7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one
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Overview
Description
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a biphenyl group, a butyl chain, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the biphenyl group, the attachment of the butyl chain, and the construction of the chromenone core. Common reagents used in these reactions include Grignard reagents, palladium catalysts, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The biphenyl group and chromenone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Chromenone: The core structure of the compound, known for its biological activities.
Butylated Hydroxyanisole (BHA): A compound with a butyl group and antioxidant properties.
Uniqueness
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE is unique due to its combination of a biphenyl group, a butyl chain, and a chromenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C28H26O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-butyl-8-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C28H26O4/c1-3-4-8-23-17-27(30)32-28-19(2)26(16-15-24(23)28)31-18-25(29)22-13-11-21(12-14-22)20-9-6-5-7-10-20/h5-7,9-17H,3-4,8,18H2,1-2H3 |
InChI Key |
IJIHHODWULGZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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